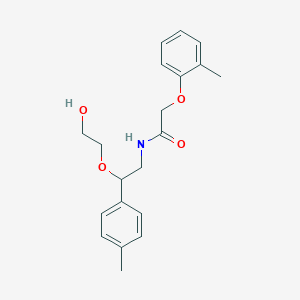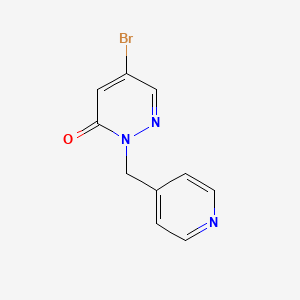
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound , plays a crucial role in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation processes have been developed using enzymes as catalysts, illustrating the compound's importance in developing pharmaceuticals to combat malaria (Magadum & Yadav, 2018).
2. Anticancer Drug Development Derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and shown to exhibit anticancer properties. These derivatives, through molecular docking analysis, target specific receptors, indicating their potential in cancer treatment strategies (Sharma et al., 2018).
3. Biomedical Applications of Poly(2-oxazoline)s Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which can be synthesized using related chemical structures, are gaining attention in biomedical applications due to their biocompatibility and 'stealth' behavior. These polymers are increasingly used as alternatives to poly(ethylene glycol) in various biomedical contexts, including drug delivery systems (Lava, Verbraeken, & Hoogenboom, 2015).
4. Development of Functional Polymers The synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and similar compounds leads to the development of novel coordination complexes. These complexes exhibit significant antioxidant activity, indicating their potential in creating functional polymers with biomedical applications (Chkirate et al., 2019).
5. Pesticide Development Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a similar chemical backbone, have been characterized for potential use as pesticides. These compounds' structures have been elucidated using techniques like X-ray powder diffraction, highlighting their possible application in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-15-7-9-17(10-8-15)19(24-12-11-22)13-21-20(23)14-25-18-6-4-3-5-16(18)2/h3-10,19,22H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIQNBTDCTSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2C)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)


![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)


![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
